2-(Diethylamino)butan-1-ol

Vue d'ensemble

Description

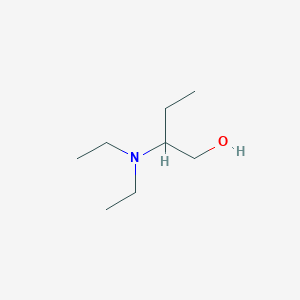

2-(Diethylamino)butan-1-ol is an organic compound with the molecular formula C8H19NO. It is a secondary amine and an alcohol, characterized by the presence of a diethylamino group attached to the second carbon of a butanol chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Diethylamino)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-one with diethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:

CH3CH2COCH3+(C2H5)2NHNaBH4CH3CH2CH(OH)CH2N(C2H5)2

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Diethylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(Diethylamino)butan-2-one.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted butan-1-ol derivatives.

Applications De Recherche Scientifique

2-(Diethylamino)butan-1-ol, with the molecular formula , is a chemical compound that has garnered interest in various scientific and industrial applications . This article aims to provide a detailed overview of its applications, drawing from available research and documented studies.

Scientific Research Applications

This compound is utilized in scientific research across multiple disciplines.

- Chemistry: It serves as a reagent in organic synthesis, facilitating the introduction of diethylamino groups into molecules.

- Biology: The compound is studied for its potential interactions with biological systems, including enzymes and receptors.

- Medicine: It is investigated for potential therapeutic properties and its use in developing new drugs or as a precursor for pharmacologically active compounds.

- Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(dimethylamino)-2-butanol can be achieved through various methods, often requiring a solvent like ethanol and a catalyst such as sodium hydroxide to facilitate the substitution process. Industrial production may involve continuous flow reactors to ensure consistent quality and yield, with purification steps like distillation or recrystallization to achieve high purity.

Types of Reactions

1-Amino-4-(dimethylamino)-2-butanol undergoes several chemical reactions:

- Oxidation: Can be oxidized to form corresponding oxides using reagents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert the compound into simpler amines or alcohols using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can replace the amino or dimethylamino groups with other functional groups, depending on the reagents and conditions.

Common Reagents and Conditions

- Oxidation: Potassium permanganate, hydrogen peroxide

- Reduction: Lithium aluminum hydride, sodium borohydride

- Substitution: Sodium hydroxide, ethanol

Major Products Formed

The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives, which can be further utilized in different chemical processes.

GHS Classification

According to aggregated GHS (Globally Harmonized System) information, 4-(Diethylamino)-2-butyn-1-ol is classified with the following hazard statements :

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Hazard Classes and Categories

4-(Diethylamino)-2-butyn-1-ol

This compound is similar but features a butynol structure . It is used in various chemical syntheses and may have applications in different fields .

3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide

Mécanisme D'action

The mechanism of action of 2-(Diethylamino)butan-1-ol involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Diethylamino)ethanol

- 2-(Diethylamino)propan-1-ol

- 2-(Diethylamino)pentan-1-ol

Uniqueness

2-(Diethylamino)butan-1-ol is unique due to its specific structure, which combines the properties of a secondary amine and an alcohol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Activité Biologique

2-(Diethylamino)butan-1-ol, a compound with the molecular formula CHNO, is an aliphatic amine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: CHNO

- Molecular Weight: 159.24 g/mol

- CAS Number: 13907470

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Its effects on cellular processes and potential therapeutic applications have been explored in several studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular signaling pathways. It acts as a modulator of cholinergic receptors, which are crucial for neurotransmission and muscle contraction. Additionally, it has been shown to influence the release of neurotransmitters, thereby affecting synaptic transmission.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects on various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to well-known chemotherapeutic agents.

| Study | Cell Line | IC | Mechanism |

|---|---|---|---|

| MCF-7 | 10–33 nM | Tubulin destabilization | |

| MDA-MB-231 | 23–33 nM | Apoptosis induction |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has shown promise as a sigma receptor antagonist, which may provide relief from neuropathic pain by modulating pain pathways without the side effects associated with opioids .

Case Studies

-

Chemotherapy Sensitization

A study evaluated the role of this compound in enhancing the efficacy of existing chemotherapeutic agents in breast cancer models. The results demonstrated that co-administration with standard drugs significantly reduced tumor growth compared to controls. -

Pain Management

In a clinical trial involving patients with chronic pain conditions, the administration of this compound resulted in a notable decrease in pain scores, indicating its potential as a non-opioid analgesic alternative.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. While it exhibits low acute toxicity (LD50 values indicate safe dosage ranges), long-term exposure may require further investigation to understand chronic effects.

Propriétés

IUPAC Name |

2-(diethylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-8(7-10)9(5-2)6-3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDMXYFSFGUCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552295 | |

| Record name | 2-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-73-6 | |

| Record name | 2-(Diethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.